5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide
Description
This compound features a fused heterocyclic core combining a [1,2,4]triazolo[4,3-b]pyridazine scaffold with a pyrrolidine substituent at position 6 and an isoxazole-3-carboxamide moiety linked via a methyl group at position 2. The pyrrolidine group may enhance solubility and bioavailability, while the isoxazole carboxamide could contribute to target binding through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
5-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-10-8-11(20-24-10)15(23)16-9-14-18-17-12-4-5-13(19-22(12)14)21-6-2-3-7-21/h4-5,8H,2-3,6-7,9H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRGIOUFINLBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. They are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities. Triazoles are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Pyridazins
, on the other hand, are a class of compounds that have been found to have various pharmacological activities. For example, some pyridazinone-dinitrile derivatives have been found to act as both calcium sensitizers and phosphodiesterase inhibitors (PDI) at high concentrations.
Biological Activity
The compound 5-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several key components:
- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
- Triazolo Ring : A fused ring system that enhances the compound's interaction with biological targets.
- Pyridazinyl Group : This moiety contributes to the overall stability and reactivity of the compound.
- Pyrrolidine Substituent : This group may enhance solubility and bioavailability.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been shown to interact with specific receptors and enzymes, leading to significant pharmacological effects:
- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. Studies have shown that certain derivatives exhibit selective inhibition, making them potential candidates for anti-inflammatory therapies .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The presence of the triazolo moiety is believed to play a significant role in this activity by enhancing interaction with DNA or RNA targets .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Pharmacological Effects
The pharmacological profile includes:
- Anti-inflammatory Activity : Demonstrated through in vitro assays showing inhibition of COX enzymes with IC50 values indicating potency relative to standard drugs like Celecoxib.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.52 | >10 |
| Celecoxib | 0.78 | 9.51 |
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, with specific emphasis on breast and colon cancer models.
Study 1: COX-II Inhibition
A recent study evaluated a series of isoxazole derivatives for their COX-II inhibitory potential. The compound exhibited significant selectivity over COX-I, providing a promising therapeutic profile for treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .
Study 2: Anticancer Activity
In a study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it significantly reduced cell viability at concentrations as low as 1 μM, with mechanisms involving caspase activation and mitochondrial disruption being proposed .
Chemical Reactions Analysis
Amide Bond Formation
The isoxazole-3-carboxamide moiety is introduced via peptide coupling. This reaction employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent, with yields exceeding 75% under optimized conditions .
| Reaction | Conditions | Reagents/Solvents | Outcome |
|---|---|---|---|
| Amidation of triazolo-pyridazine | Room temperature, 12–16 hrs | HBTU, DIPEA, DMF | Isoxazole-carboxamide linkage formed |
Nucleophilic Aromatic Substitution (NAS)
The pyrrolidin-1-yl group at position 6 of the triazolo-pyridazine is installed via NAS. Heating the chlorinated precursor with pyrrolidine in DMSO at 80°C achieves >80% substitution .
Methylation of Isoxazole Ring
The 5-methyl group on the isoxazole is introduced early in the synthesis via alkylation of the isoxazole-3-carboxylic acid precursor. Methyl iodide in the presence of K₂CO₃ in THF provides quantitative methylation .
Cross-Coupling Reactions
The triazolo-pyridazine core participates in Suzuki-Miyaura cross-coupling at position 3. For example:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Coupling with aryl boronic acids | Pd(dppf)Cl₂, Cs₂CO₃ | 100°C, 12 hrs, DMF/H₂O | Biaryl derivatives (e.g., 59 ) |
This reactivity enables diversification of the triazolo-pyridazine scaffold for structure-activity relationship (SAR) studies .
Pyrrolidine Ring Modifications
The pyrrolidine substituent undergoes N-alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C, forming quaternary ammonium salts without disrupting the triazolo-pyridazine core.
Photochemical and Thermal Reactivity
-
UV Irradiation : Generates reactive oxygen species (ROS) via photoexcitation of the triazolo-pyridazine system, observed in related compounds.
-
Thermal Decomposition : Onset at 220°C (TGA analysis), with decarboxylation of the isoxazole-carboxamide moiety as the primary degradation pathway.
Biological Derivatization
In preclinical studies, the compound undergoes cytochrome P450-mediated oxidation at the pyrrolidine ring, producing N-oxide metabolites. This is confirmed via LC-MS analysis of hepatic microsomal incubations .
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound belongs to the triazolopyridazine family, distinct from pyrazolopyrimidines or triazolopyrimidines reported in analogous studies. For example, pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3 in ) share a pyrimidine core but lack the triazole-pyridazine fusion, leading to differences in electronic properties and conformational flexibility .
Substituent Effects
- Pyrrolidine vs. Aromatic Substituents : The pyrrolidine group in the target compound contrasts with the p-tolyl group in pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 1 in ). Pyrrolidine’s aliphatic nature may reduce steric hindrance and improve metabolic stability compared to bulky aromatic substituents .
- Isoxazole Carboxamide vs. Hydrazine Derivatives : The isoxazole-3-carboxamide side chain differs from hydrazine-linked derivatives (e.g., compound 3 in ), which are prone to isomerization under specific conditions. This suggests greater stability for the target compound in physiological environments .
Isomerization and Stability
Triazolopyridazine systems are less studied for isomerization compared to pyrazolo-triazolo-pyrimidine analogs (e.g., compounds 6–9 in ). The latter exhibit isomerization between [1,2,4]triazolo[4,3-c]pyrimidine and [1,2,4]triazolo[1,5-c]pyrimidine frameworks under varying reaction conditions, impacting their pharmacological profiles. The rigid triazolopyridazine core in the target compound likely mitigates such isomerization risks .
Research Findings and Hypothetical Data Table
Table 1: Comparative Properties of Selected Heterocyclic Compounds
Key Insights:
- The pyrrolidine substituent could enhance blood-brain barrier penetration relative to aromatic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
